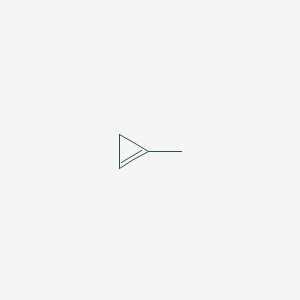

1-Methylcyclopropene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-methylcyclopropene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-4-2-3-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDPRTQPPWIEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2035643 | |

| Record name | 1-Methylcyclopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas; [HSDB] | |

| Record name | 1-Methylcyclopropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Gas | |

CAS No. |

3100-04-7 | |

| Record name | 1-Methylcyclopropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3100-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003100047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropene, 1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6UJO23JGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYLCYCLOPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Methylcyclopropene: A Comprehensive Technical Guide

Discovery and Foundational Research

The journey to the discovery of 1-Methylcyclopropene (1-MCP), a potent ethylene (B1197577) action inhibitor, is rooted in early postharvest research aimed at extending the shelf life of fruits and vegetables. Initial studies in the early 20th century by researchers like Kidd and West demonstrated that modifying storage atmospheres with low oxygen and high carbon dioxide could delay the ripening of apples.[1] It wasn't until 1962 that Stanley and Ellen Burg elucidated that the underlying mechanism of these controlled atmosphere effects was the inhibition of ethylene production and action.[1]

The quest for a chemical understanding of the ethylene binding site was pursued by various research groups. While some focused on the inhibitory effects of silver ions, Dr. Edward C. Sisler and his colleagues at North Carolina State University explored olefin analogs that could compete with ethylene.[1] Their work in the 1980s with compounds like 2,5-norbornadiene, an effective but commercially impractical ethylene inhibitor, laid the groundwork for future breakthroughs.[1]

A pivotal moment came from an endeavor to identify the ethylene-binding site protein using activation tagging with diazocyclopentadiene (DACP).[1] Sisler and his collaborator, Dr. Sylvia Blankenship, observed that a light-induced breakdown product of DACP was remarkably effective at inhibiting ethylene action.[2] Through a series of meticulous experiments, they identified the active component as this compound.[2] This discovery, a testament to the value of fundamental research, was patented in 1996.[1]

The commercial potential of 1-MCP was quickly recognized. The initial commercial application, under the trade name EthylBloc®, was for ornamental crops in 1999.[2] Subsequently, Rohm and Haas licensed the technology for use in fresh produce, leading to the formation of AgroFresh Inc. and the launch of SmartFresh™ in 2002, following its approval by the U.S. Environmental Protection Agency (EPA).[2] A significant advancement in its commercial application was the development of a powdered formulation where 1-MCP is encapsulated in cyclodextrin, allowing for its safe and convenient release as a gas when mixed with water.[1]

Mechanism of Action: Ethylene Signal Transduction

This compound exerts its effects by acting as an irreversible antagonist of ethylene receptors in plants. Ethylene, a gaseous plant hormone, initiates a signaling cascade upon binding to its receptors, which are located in the endoplasmic reticulum membrane. This binding event leads to a conformational change in the receptor, triggering a downstream signaling pathway that results in various physiological responses, including fruit ripening, senescence, and abscission.

1-MCP, being a structural analog of ethylene, binds to the same copper-containing active site of the ethylene receptors. However, due to its higher affinity for the receptor, it binds more tightly and essentially permanently, thereby blocking ethylene from binding and initiating the signaling cascade. This competitive inhibition effectively renders the plant tissue insensitive to the effects of ethylene.

Quantitative Effects of 1-MCP on Apple Fruit

The application of 1-MCP has been shown to have significant and quantifiable effects on various postharvest parameters of apples, a climacteric fruit highly sensitive to ethylene. The following tables summarize data from various studies on the impact of 1-MCP treatment on apple firmness, ethylene production, and respiration rate.

Table 1: Effect of 1-MCP on Apple Firmness

| Apple Cultivar | 1-MCP Concentration (µL/L) | Treatment Duration (hours) | Storage Conditions | Firmness (N) - Control | Firmness (N) - 1-MCP Treated | Reference |

| 'McIntosh' | 1 | 12 | 6 months at 0.5°C + 7 days at 15°C | Lower (not specified) | Higher (not specified) | [3] |

| 'Cortland' | 1 | 9 | Not specified | <63.0 | >63.0 | |

| 'Empire' | 1 | 3 | Not specified | <67.5 | >67.5 | |

| 'Fuji' | 1 | 8 | Ambient temperature (20°C ± 2°C) | Lower (not specified) | Maintained | |

| 'Hongro' | 1 | 16 | Ambient temperature (20°C ± 2°C) | Lower (not specified) | Maintained | |

| 'Maxi Gala' | 0.175 - 0.225 (pre-harvest spray) | N/A | 7 months CA + 7 days shelf life | Lower (not specified) | >44.5 |

Table 2: Effect of 1-MCP on Ethylene Production in Apples

| Apple Cultivar | 1-MCP Concentration (µL/L) | Treatment Duration (hours) | Storage Conditions | Ethylene Production - Control | Ethylene Production - 1-MCP Treated | Reference |

| 'Tsugaru' | 1 | Not specified | Ambient temperature (20°C ± 2°C) | High | Inhibited | |

| 'Jonagold' | 0.625 | 24 | 34 weeks in CA | Climacteric increase | No increase | |

| Various | 0.1 - 1 | 4 - 24 | Ambient temperature | Higher | Lower |

Table 3: Effect of 1-MCP on Respiration Rate in Apples

| Apple Cultivar | 1-MCP Concentration (µL/L) | Treatment Duration (hours) | Storage Conditions | Respiration Rate - Control | Respiration Rate - 1-MCP Treated | Reference |

| 'Tsugaru' | 1 | Not specified | Ambient temperature (20°C ± 2°C) | High | Lowered | |

| 'Jonagold' | 0.625 | 24 | 34 weeks in CA | Climacteric increase | No increase | |

| Various | 0.1 - 1 | 4 - 24 | Ambient temperature | Higher | Lower |

Experimental Protocols

Synthesis of this compound

The synthesis of 1-MCP for research purposes can be achieved through the reaction of methallyl chloride with a strong base like phenyllithium (B1222949) or lithium diisopropylamide. The following is a general protocol based on published methods.

Materials:

-

Methallyl chloride (3-chloro-2-methylpropene)

-

Phenyllithium or Lithium diisopropylamide

-

Anhydrous diethyl ether or another suitable inert solvent

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line, three-neck flask, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.

-

In the flask, prepare a solution of phenyllithium or lithium diisopropylamide in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methallyl chloride in anhydrous diethyl ether to the stirred base solution via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

-

The resulting solution contains this compound, which can be used directly for experiments or trapped for later use. For trapping, the volatile 1-MCP can be passed through a stream of inert gas into a cold trap or a solution containing a trapping agent.

Treatment of Apples with 1-MCP

This protocol describes a general method for treating apples with gaseous 1-MCP in a laboratory setting.

Materials:

-

Apples of uniform size and maturity

-

Airtight treatment chamber (e.g., glass desiccator, sealed container)

-

1-MCP source (e.g., EthylBloc® or SmartFresh™ powder, or a synthesized solution)

-

Small container for generating 1-MCP gas

-

Water or an appropriate release solution

-

Fan for air circulation within the chamber

Procedure:

-

Place the apples inside the airtight treatment chamber, ensuring there is space for air circulation.

-

If using a commercial powder, weigh the appropriate amount based on the chamber volume and the desired 1-MCP concentration. Place the powder in a small, open container inside the chamber.

-

Add the specified amount of water or release solution to the powder to generate 1-MCP gas.

-

Immediately seal the chamber to prevent the gas from escaping.

-

Turn on a small fan inside the chamber to ensure even distribution of the 1-MCP gas.

-

Maintain the chamber at the desired treatment temperature (e.g., 20°C) for the specified duration (e.g., 12-24 hours).

-

After the treatment period, open the chamber in a well-ventilated area and allow the apples to air out for at least one hour before placing them in storage or conducting further analysis.

Measurement of Ethylene Production

Ethylene production by fruit is typically measured using gas chromatography (GC).

Equipment and Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Appropriate GC column (e.g., alumina-based PLOT column)

-

Airtight containers for incubating individual fruits

-

Gas-tight syringe for sampling

-

Certified ethylene gas standard for calibration

Procedure:

-

Place an individual apple in an airtight container of a known volume.

-

Seal the container and incubate at a constant temperature for a specific period (e.g., 1-2 hours).

-

After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas from the container.

-

Inject the gas sample into the GC.

-

The GC will separate the gases, and the FID will detect the ethylene. The retention time and peak area of ethylene are recorded.

-

Calibrate the GC using a certified ethylene standard to quantify the ethylene concentration in the sample.

-

Calculate the ethylene production rate, typically expressed as microliters of ethylene per kilogram of fruit per hour (µL·kg⁻¹·h⁻¹).

References

The Unseen Guardian: A Technical Guide to the Mechanism of 1-Methylcyclopropene as an Ethylene Inhibitor

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene (B1197577), a simple gaseous hydrocarbon, is a potent plant hormone that orchestrates a wide array of physiological processes, including fruit ripening, senescence, and stress responses. The ability to modulate ethylene perception is of paramount importance in agriculture and horticulture for extending the post-harvest life and maintaining the quality of produce. 1-Methylcyclopropene (1-MCP) has emerged as a highly effective and commercially significant inhibitor of ethylene action. This technical guide provides a comprehensive overview of the molecular mechanism by which 1-MCP antagonizes ethylene signaling. It delves into the specifics of 1-MCP's interaction with ethylene receptors, the subsequent interruption of the signal transduction cascade, and the resultant physiological outcomes. This document also furnishes detailed experimental protocols for key assays used in the study of ethylene inhibition and presents quantitative data on the efficacy of 1-MCP.

Introduction: The Ethylene Signaling Pathway

To comprehend the action of 1-MCP, it is essential first to understand the canonical ethylene signaling pathway, primarily elucidated in the model plant Arabidopsis thaliana. In the absence of ethylene, ethylene receptors, which are localized to the endoplasmic reticulum (ER) membrane, actively suppress the ethylene response.[1] These receptors, including ETR1 (ETHYLENE RESPONSE 1) and ERS1 (ETHYLENE RESPONSE SENSOR 1), interact with and activate a Raf-like protein kinase called CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1).[2] CTR1, in turn, phosphorylates the C-terminal domain of a key positive regulator, EIN2 (ETHYLENE INSENSITIVE 2), which is also located on the ER membrane.[3] This phosphorylation event prevents the cleavage and nuclear translocation of the EIN2 C-terminus, thereby keeping the downstream signaling cascade inactive.

Upon the binding of ethylene to the receptors, a conformational change is induced, leading to the inactivation of the receptor-CTR1 complex. This abolishes the phosphorylation of EIN2. Consequently, the C-terminal portion of EIN2 is cleaved and translocates to the nucleus, where it initiates a transcriptional cascade by stabilizing transcription factors such as EIN3 (ETHYLENE INSENSITIVE 3) and EILs (EIN3-LIKE), leading to the expression of ethylene-responsive genes and subsequent physiological effects.[3]

This compound (1-MCP): A Potent Ethylene Antagonist

1-MCP is a cyclopropene (B1174273) derivative that acts as a competitive inhibitor of ethylene binding to its receptors.[2] Its molecular structure bears a resemblance to ethylene, allowing it to fit into the ethylene binding site of the receptors. However, due to its strained ring structure, 1-MCP binds to the receptors with a much higher affinity and its action is considered irreversible.[2] This strong and persistent binding effectively blocks ethylene from interacting with the receptors, thus preventing the initiation of the signaling cascade.

Mechanism of Action at the Receptor Level

The mechanism of 1-MCP's inhibitory action is centered on its interaction with the ethylene receptors. By occupying the ethylene binding sites, 1-MCP locks the receptors in a state that is equivalent to the ethylene-unbound form, thereby keeping the downstream signaling pathway in its "off" state.[2] This maintains the activity of CTR1, which continues to suppress the activity of EIN2, preventing the expression of ethylene-responsive genes.

Quantitative Data on 1-MCP Efficacy

The effectiveness of 1-MCP is quantifiable through its binding affinity to ethylene receptors and its impact on various physiological parameters.

Binding Affinity

1-MCP exhibits a significantly higher binding affinity for ethylene receptors compared to ethylene. This strong interaction is a key factor in its potency as an inhibitor.

| Compound | Receptor | Dissociation Constant (Kd) | Reference |

| Ethylene | ETR1 (Arabidopsis) | 2.4 x 10-9 M | [4] |

| 1-MCP | Ethylene Receptors (Carnation) | 0.5 nl/L | [5] |

Note: The affinity of 1-MCP for ethylene receptors is reported to be approximately ten times greater than that of ethylene.[6]

Physiological Effects of 1-MCP Treatment

The application of 1-MCP leads to measurable changes in the quality attributes of fruits and vegetables. The following tables summarize the effects of different 1-MCP concentrations on key parameters in various produce.

Table 1: Effect of 1-MCP on Apple Firmness and Ethylene Production

| Apple Cultivar | 1-MCP Concentration (µL·L⁻¹) | Storage Duration (days) | Firmness (% higher than control) | Ethylene Production (% lower than control) | Reference |

| Various | 1 | 180 | 4.76 - 9.03 | Significantly reduced | [7] |

| Fuji | 1 | 150 | Maintained higher firmness | Significantly reduced | [8] |

| Red Starking | 0.021 | 210 | 50 | Not specified | [9] |

Table 2: Effect of 1-MCP on Banana Ripening

| Banana Cultivar | 1-MCP Concentration (ppb) | Storage Condition | Observed Effects | Reference |

| Not specified | 150 - 600 | 20-21°C | Delayed ripening, retained firmness and color | [10] |

| Not specified | 400 | Cold storage | Extended green-life | [11] |

Table 3: Effect of 1-MCP on Tomato Ripening

| Tomato Cultivar | 1-MCP Concentration (ppb) | Storage Duration (days) | Observed Effects | Reference |

| Cocktail | 625 - 1250 | 39 | Lower ethylene production and respiration rate | [12] |

| Pitenza | 625 | 14 | Delayed color change and maintained firmness | [13] |

Experimental Protocols

The study of 1-MCP's mechanism of action involves a range of molecular and physiological techniques. Detailed protocols for key experiments are provided below.

Radioligand Binding Assay for Ethylene/1-MCP

This assay is used to determine the binding affinity of ethylene and its competitors to the receptors.

Protocol:

-

Preparation of Receptor Source: Ethylene receptors can be heterologously expressed in yeast or isolated from plant tissues. For yeast expression, transform yeast cells with a plasmid containing the receptor gene (e.g., ETR1).[14]

-

Membrane Isolation: Harvest yeast cells or plant tissue and homogenize in a suitable buffer. Perform differential centrifugation to isolate the microsomal fraction containing the membrane-bound receptors.

-

Binding Assay:

-

Set up a series of reaction tubes containing the microsomal fraction.

-

Add increasing concentrations of radiolabeled ethylene (e.g., [14C]-ethylene).

-

For competition assays, add a fixed concentration of radiolabeled ethylene and increasing concentrations of unlabeled 1-MCP.

-

Incubate the reactions to allow binding to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the free radioligand using a rapid filtration method through glass fiber filters.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the data using a Scatchard plot or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (Bmax).[15]

Co-Immunoprecipitation (Co-IP) of Ethylene Receptors

Co-IP is used to study the protein-protein interactions within the ethylene receptor complex.[16][17]

Protocol:

-

Protein Extraction: Homogenize plant tissue expressing epitope-tagged versions of the proteins of interest (e.g., ETR1-HA and CTR1-FLAG) in a lysis buffer containing detergents to solubilize membrane proteins.

-

Immunoprecipitation:

-

Incubate the protein extract with an antibody specific to one of the epitope tags (e.g., anti-HA antibody) conjugated to agarose (B213101) or magnetic beads.

-

This will pull down the target protein and any interacting partners.

-

-

Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the different proteins in the expected complex (e.g., anti-FLAG antibody) to confirm their interaction.

Real-Time Quantitative PCR (RT-qPCR) for Ethylene-Responsive Genes

RT-qPCR is used to measure the changes in gene expression in response to ethylene and 1-MCP treatment.

Protocol:

-

RNA Extraction: Treat plant tissues with ethylene or 1-MCP for a specified duration. Extract total RNA from the tissues using a commercial kit or a standard protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction:

-

Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green), the cDNA template, and primers specific for the target ethylene-responsive genes (e.g., ERF1, ACO1) and a reference gene (e.g., Actin).

-

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the 2-ΔΔCt method.

Table 4: Example Primers for RT-qPCR in Tomato

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| Sl-EIL1 | Specific primers to be designed based on sequence | Specific primers to be designed based on sequence | |

| Sl-ERF1 | Specific primers to be designed based on sequence | Specific primers to be designed based on sequence | [3] |

| Actin | (Reference Gene) | (Reference Gene) | [15] |

Measurement of Physiological Parameters

Fruit Firmness:

-

Use a penetrometer with a plunger of a specified diameter.[8]

-

Remove a small section of the skin from two opposite sides of the fruit.

-

Press the plunger into the flesh at a constant speed to a specified depth.

-

Record the force required for penetration, typically in Newtons (N) or pounds-force (lbf).

Fruit Color:

-

Use a colorimeter to measure the color of the fruit surface in the CIELAB color space (L, a, b* values).

-

L* represents lightness (0=black, 100=white), a* represents the green-to-red scale, and b* represents the blue-to-yellow scale.

-

Take measurements at multiple points on the fruit surface to get an average reading.

Ethylene Production:

-

Enclose the fruit in an airtight container for a specific period.[5]

-

Withdraw a sample of the headspace gas using a gas-tight syringe.

-

Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to measure the ethylene concentration.[17]

Conclusion

This compound is a powerful tool for inhibiting ethylene responses in plants, with significant applications in post-harvest technology. Its mechanism of action is well-established, involving the high-affinity, irreversible binding to ethylene receptors, which effectively blocks the downstream signal transduction pathway. This guide has provided a detailed overview of this mechanism, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of how 1-MCP functions at the molecular level is crucial for its optimal application and for the development of new strategies to improve crop quality and reduce post-harvest losses.

References

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. postharvest.ucdavis.edu [postharvest.ucdavis.edu]

- 4. pnas.org [pnas.org]

- 5. agriculture.vic.gov.au [agriculture.vic.gov.au]

- 6. How to Use a Penetrometer to Measure Fruit Firmness ? - AGROSTA [agro-technology.co.uk]

- 7. academic.oup.com [academic.oup.com]

- 8. Co-immunoprecipitation Assays to Detect Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 9. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. apal.org.au [apal.org.au]

- 13. Ethylene binding sites in higher plants [agris.fao.org]

- 14. SOP | PDF [slideshare.net]

- 15. Non-invasive quantification of ethylene in attached fruit headspace at 1 p.p.b. by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Frontiers | Integrating phenotypic analyses and color parameters: a multidimensional framework for precise color characterization in eggplant fruit [frontiersin.org]

1-Methylcyclopropene (1-MCP): A Technical Guide to its Role in Plant Growth Regulation

Abstract

1-Methylcyclopropene (1-MCP) is a potent synthetic plant growth regulator that acts as an inhibitor of ethylene (B1197577) perception. Ethylene, a gaseous plant hormone, is a key regulator of numerous physiological processes, most notably the ripening of climacteric fruit and the senescence of flowers and vegetative tissues. The commercial application of 1-MCP has revolutionized postharvest management of horticultural products by effectively delaying these ethylene-mediated processes, thereby extending shelf life and maintaining quality. This technical guide provides an in-depth examination of the molecular mechanism of 1-MCP, its wide-ranging physiological and biochemical effects on plants, and detailed protocols for its experimental application. The content is tailored for researchers, scientists, and professionals in drug development engaged in the study and application of plant growth regulators.

Introduction

Ethylene is a simple gaseous hydrocarbon that orchestrates a vast array of developmental processes and stress responses in plants.[1][2] In the context of postharvest physiology, ethylene is primarily known for initiating and coordinating the ripening of climacteric fruits, such as apples, bananas, and tomatoes, as well as the senescence of cut flowers and leafy vegetables.[3][4] These processes, while biologically essential, lead to significant quality deterioration and economic losses in the agricultural industry.[5]

The discovery and commercialization of this compound (1-MCP) have provided a powerful tool to counteract the effects of ethylene.[5][6] Structurally related to ethylene, 1-MCP acts as a competitive inhibitor, binding to ethylene receptors and rendering the tissue insensitive to ethylene's effects.[3][7] This guide delves into the core scientific principles of 1-MCP's function, from its interaction with the ethylene signaling pathway to its quantifiable impact on plant metabolism and gene expression.

Mechanism of Action

The Ethylene Signaling Pathway

The perception and transduction of the ethylene signal in plants involve a well-characterized pathway, primarily elucidated through studies in Arabidopsis thaliana.[8][9] The key components are located on the membrane of the endoplasmic reticulum (ER).[9]

In the absence of ethylene , a family of receptors (including ETR1, ERS1, EIN4) are active.[9] These active receptors interact with and activate a Raf-like protein kinase known as CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1).[10] CTR1, in turn, phosphorylates the C-terminal domain of ETHYLENE INSENSITIVE 2 (EIN2), a key negative regulator in the pathway, keeping it inactive.[4][9] This prevents any downstream signaling.

In the presence of ethylene , the hormone binds to the copper cofactor within the N-terminal domain of the receptors.[11][12] This binding event inactivates the receptor complex, leading to the deactivation of CTR1.[4][8] Without CTR1's inhibitory phosphorylation, the C-terminal end of EIN2 is cleaved and translocates to the nucleus.[1] Within the nucleus, the EIN2 C-terminus stabilizes master transcription factors such as ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1).[9] These transcription factors then activate a cascade of Ethylene Response Factor (ERF) genes, which ultimately regulate the expression of thousands of ethylene-responsive genes that drive processes like ripening and senescence.[9]

1-MCP as a Competitive Inhibitor

1-MCP exerts its effect by acting as a highly effective competitive inhibitor of ethylene.[3] It has a higher affinity for the ethylene receptors than ethylene itself and binds to them in a virtually irreversible manner.[10][13] By occupying the receptor binding sites, 1-MCP prevents ethylene from binding and, consequently, prevents the inactivation of the receptor-CTR1 complex.[7][12] The signaling pathway is therefore locked in the "off" state, with CTR1 remaining active and continuing to suppress downstream activities via EIN2 inhibition.[10] This blockage of signal transduction makes the plant tissue temporarily insensitive to both endogenous (produced by the plant) and exogenous (from the environment) ethylene.[14]

Physiological and Biochemical Effects of 1-MCP

The application of 1-MCP leads to a wide range of observable effects, primarily related to the delay of ripening and senescence. The efficacy of the treatment can depend on factors such as species, cultivar, fruit maturity at harvest, 1-MCP concentration, and storage conditions.[6][15][16]

Quantitative Effects on Postharvest Quality

1-MCP treatment significantly impacts key quality parameters in a variety of horticultural crops. The following tables summarize representative quantitative data from published research.

Table 1: Effects of 1-MCP on Pome and Stone Fruits

| Fruit Type | Parameter | 1-MCP Concentration | Observation | Reference(s) |

| Apple (Malus domestica) | Firmness | 0.5 µL L⁻¹ | Maintained higher firmness during storage. | [17] |

| Ethylene Production | 0.5 µL L⁻¹ | Delayed the climacteric peak of ethylene. | [17] | |

| Respiration Rate | 0.5 µL L⁻¹ | Delayed the climacteric peak of respiration. | [17] | |

| Chlorophyll (B73375) Content | 0.5 µL L⁻¹ | Higher chlorophyll content (delayed yellowing). | [17] | |

| Japanese Plum (Prunus salicina) | Firmness | 1 µM | Softening was significantly slowed. | [18] |

| Ethylene Production | 1 µM | Ethylene production was inhibited. | [18] | |

| Internal Browning | 1 µM | Fewer storage disorders like internal browning. | [18] | |

| Apricot (Prunus armeniaca) | Softening | 1 µM | Softening and peel color change were slowed. | [18] |

| Internal Browning | 1 µM | Enhanced internal flesh browning after storage. | [18] |

Table 2: Effects of 1-MCP on Climacteric Vegetables and Tropical Fruits

| Crop Type | Parameter | 1-MCP Concentration | Observation | Reference(s) |

| Tomato (Solanum lycopersicum) | Ethylene Production | 625-1250 ppb | Significantly lower than untreated fruit. | [19] |

| Respiration Rate | 625-1250 ppb | Lower respiration rate compared to control. | [19] | |

| Weight Loss | 625-1250 ppb | Reduced weight loss during storage. | [19] | |

| Kiwifruit (Actinidia chinensis) | Firmness | 0.5 - 1.0 µL L⁻¹ | Delayed the decrease in fruit firmness. | [13] |

| Ascorbic Acid (AsA) | 1.0 µL L⁻¹ | Inhibited the decrease in AsA level. | [13] | |

| Chlorophyll Content | 0.5 µL L⁻¹ | Delayed the decline of chlorophyll content. | [13] | |

| Mango (Mangifera indica) | Ethylene Production | 1 µL L⁻¹ | Inhibited ethylene production. | [10] |

| ACC Synthase (ACS) Activity | 1 µL L⁻¹ | Delayed the increase in ACS activity. | [10] | |

| ACC Oxidase (ACO) Activity | 1 µL L⁻¹ | Delayed the increase in ACO activity. | [10] |

Table 3: Effects of 1-MCP on Other Physiological Processes

| Plant/Crop | Process | 1-MCP Concentration | Observation | Reference(s) |

| Root Mustard | Lignin Content | 1.0 µL L⁻¹ | Effectively slowed the decrease in lignin. | [20] |

| Superoxide Dismutase (SOD) | 1.0 µL L⁻¹ | Maintained SOD activity at a high level. | [20] | |

| Common Bean | Lignification | Not specified | Inhibited postharvest lignification. | [21] |

| Rice (under salt stress) | Photosynthesis Rate | Not specified | Improved photosynthesis rate. | [22] |

| Ethylene Production | Not specified | Reduced ethylene production by 27.4%. | [22] |

Impact on Gene Expression

By blocking the ethylene signal, 1-MCP profoundly alters the plant transcriptome. The expression of genes directly activated by the EIN3/EIL1 transcription factors is suppressed. This includes genes involved in:

-

Ethylene Biosynthesis: 1-MCP treatment often leads to the downregulation of key ethylene biosynthesis genes, such as ACC synthase (ACS) and ACC oxidase (ACO), disrupting the positive feedback loop of ethylene production during ripening.[10][23]

-

Cell Wall Modification: Genes encoding enzymes responsible for cell wall degradation and fruit softening, such as polygalacturonase (PG), pectate lyase (PL), and cellulase, are downregulated.[23][24]

-

Chlorophyll Degradation: The expression of chlorophyll catabolic genes (CCGs), such as those encoding pheophytinase (PPH) and pheophorbide a oxygenase (PAO), is suppressed, which explains the delay in fruit color change from green to yellow/red.[17]

-

Hormone Crosstalk: The inhibition of ethylene signaling can influence other hormone pathways, affecting the expression of genes related to auxins, jasmonic acid, and gibberellins.[24]

Conversely, genes that are negatively regulated by ethylene may be upregulated by 1-MCP treatment. Transcriptomic studies in kiwifruit and tomato have revealed that hundreds of genes are oppositely regulated by ethylene and 1-MCP treatments.[23][24]

Experimental Protocols for 1-MCP Research

Standardized and reproducible application methods are critical for obtaining reliable data in 1-MCP research.[25][26]

Preparation and Application of 1-MCP Gas

1-MCP is a gas at standard temperature and pressure and is commercially supplied as a stable powder, where the 1-MCP molecule is encapsulated within alpha-cyclodextrin.[27][28] The gas is released upon dissolution in water or a suitable buffer.[29]

Materials:

-

1-MCP powder formulation (e.g., SmartFresh™, EthylBloc™)

-

Gas-tight volumetric flask with a rubber septum

-

Syringes for water/buffer injection and gas extraction

-

Airtight treatment chamber (e.g., glass desiccator, sealed barrel, acrylic chamber) of a known volume.[7][29]

-

Plant material (fruits, vegetables, flowers)

Protocol:

-

Calculate Required Powder: Determine the amount of 1-MCP powder needed to achieve the desired final concentration (e.g., 1 ppm or 1 µL L⁻¹) in the treatment chamber. This calculation depends on the percentage of active ingredient in the commercial formulation (typically 3.3%) and the chamber volume.[25][28]

-

Gas Generation:

-

Carefully weigh the calculated amount of 1-MCP powder and place it into the dry volumetric flask.

-

Seal the flask tightly with the rubber septum.

-

Using a syringe, inject a specific volume of water or buffer solution into the flask to dissolve the powder and liberate the 1-MCP gas.[29] Agitate gently. The volume of the generated gas will displace the water, creating a known stock concentration in the flask's headspace.

-

-

Treatment Application:

-

Place the experimental plant material inside the airtight chamber. It is recommended that the volume of the produce not exceed one-third of the chamber volume to ensure proper gas circulation.[29]

-

Seal the chamber.

-

Using a gas-tight syringe, withdraw the calculated volume of 1-MCP gas from the flask's headspace.

-

Immediately inject the gas into the treatment chamber through a septum or port.[29]

-

-

Incubation: Keep the chamber sealed for the desired treatment duration, typically 12 to 24 hours, at a controlled temperature (often 20-25°C).[16][30]

-

Venting and Storage: After incubation, open the chamber in a well-ventilated area to release the gas. The treated material can then be moved to storage under desired conditions (e.g., cold storage, shelf-life simulation) for subsequent analysis.

Measurement of Key Physiological Parameters

Following 1-MCP treatment, a range of standard analytical techniques are employed to quantify its effects.

-

Firmness: Measured using a penetrometer with a probe of appropriate size for the commodity. Data is typically expressed in Newtons (N) or pounds-force (lbf).

-

Color: A chromameter is used to measure surface color. Data is often recorded in the CIE Lab* color space, from which the hue angle (h°) can be calculated as an indicator of color change (e.g., loss of greenness).[17]

-

Ethylene Production and Respiration Rate: Individual or groups of samples are sealed in airtight containers for a set period. A sample of the headspace gas is then injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID) for ethylene and a thermal conductivity detector (TCD) for CO₂. Rates are expressed as µL C₂H₄ kg⁻¹h⁻¹ and mg CO₂ kg⁻¹h⁻¹, respectively.[19]

-

Total Soluble Solids (TSS): Measured from juice extracted from the tissue using a digital refractometer. Expressed as °Brix.

-

Titratable Acidity (TA): Determined by titrating a known volume of juice with a standardized NaOH solution to a specific pH endpoint (e.g., pH 8.2). Expressed as a percentage of the dominant acid (e.g., malic acid in apples).

-

Gene Expression Analysis: Total RNA is extracted from tissue samples, followed by cDNA synthesis. Quantitative real-time PCR (qPCR) is then used to measure the relative expression levels of target genes (e.g., ACS, ACO, PPH) compared to reference housekeeping genes.[10][17]

Commercial Applications and Future Directions

1-MCP is used globally under brand names like SmartFresh™ for agricultural products and EthylBloc™ for ornamental crops.[3] It is applied in enclosed environments such as storage facilities, coolers, and shipping containers to maintain the quality of apples, pears, bananas, melons, tomatoes, and cut flowers during transport and storage.[3][31][32]

Future research is focused on optimizing 1-MCP application for a wider range of commodities, understanding the variability in response among different cultivars, and exploring novel delivery methods, such as pre-harvest sprays or integration into packaging materials.[33][34] Furthermore, 1-MCP serves as an invaluable scientific tool to dissect the intricate role of ethylene in plant development, stress responses, and hormonal crosstalk.[6][21]

Conclusion

This compound is a cornerstone of modern postharvest technology. Its efficacy stems from a well-defined molecular mechanism: the high-affinity, irreversible binding to ethylene receptors, which effectively blocks the ethylene signaling cascade. This inhibition translates into significant delays in ripening and senescence, preserving the quality and extending the commercial life of a multitude of horticultural products. For the research community, 1-MCP is not only a practical tool for quality preservation but also a precise molecular probe for unraveling the fundamental processes governed by ethylene. A thorough understanding of its application protocols and physiological impacts is essential for its effective use in both commercial and research settings.

References

- 1. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The ethylene signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. pomais.com [pomais.com]

- 8. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses [mdpi.com]

- 10. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The Mechanism of 1-MCP - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 13. Effects of this compound Treatment on Postharvest Quality and Metabolism of Different Kiwifruit Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effects of this compound (1-MCP) on the expression of genes involved in the chlorophyll degradation pathway of apple fruit during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EFFECTS OF this compound ON STONE FRUITS | International Society for Horticultural Science [ishs.org]

- 19. mdpi.com [mdpi.com]

- 20. Effects of 1-MCP Treatment on Physiology and Storage Quality of Root Mustard at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of this compound (1-MCP) and Ethylene on Postharvest Lignification of Common Beans (Phaseolus vulgaris L) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Modulates Physiological, Biochemical, and Antioxidant Responses of Rice to Different Salt Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Transcriptomic analysis of effects of this compound (1-MCP) and ethylene treatment on kiwifruit (Actinidia chinensis) ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Reproducible Method for 1-Methylcylopropene (1−MCP) Application and Quantitation for Post-Harvest Research [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. fao.org [fao.org]

- 28. preprints.org [preprints.org]

- 29. 1-MCP (this compound) Treatment Protocol for Fruit or Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 30. thepharmajournal.com [thepharmajournal.com]

- 31. SUCCESSFUL APPLICATION OF 1-MCP IN COMMERCIAL STORAGE FACILITIES | International Society for Horticultural Science [ishs.org]

- 32. SUCCESSFUL APPLICATION OF 1-MCP IN COMMERCIAL STORAGE FACILITIES [actahort.org]

- 33. CN102648709A - Preparation method of this compound (MCP) slow-release emulsion for crop drought resistance and yield improvement - Google Patents [patents.google.com]

- 34. Preharvest Application of this compound (1-MCP) to Schedule the Harvest and Maintain the Storage Quality of ‘Maxi Gala’ Apples [mdpi.com]

The Structural Tango of 1-Methylcyclopropene and Ethylene: A Technical Guide to Receptor Binding and Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical structural relationship between the plant hormone ethylene (B1197577) and the synthetic cyclopropene, 1-Methylcyclopropene (1-MCP). Understanding this interaction at a molecular level is paramount for developing novel strategies in agriculture, post-harvest management, and potentially, for identifying new targets in drug development. This document provides a comprehensive overview of their binding to ethylene receptors, the subsequent signaling cascade, quantitative binding data, and detailed experimental protocols for studying these interactions.

Structural Mimicry and Competitive Inhibition: The Core of the Interaction

Ethylene (C₂H₄) is a simple gaseous alkene that plays a pivotal role in a vast array of physiological processes in plants, including fruit ripening, senescence, and stress responses.[1][2] Its biological activity is mediated through binding to a family of ethylene receptors located in the endoplasmic reticulum membrane.[3]

This compound (1-MCP), a synthetic four-carbon cyclic olefin, acts as a potent antagonist of ethylene action.[4][5] The key to its function lies in its structural similarity to ethylene. Both molecules possess a double bond which is crucial for receptor binding. However, the strained three-membered ring of 1-MCP allows it to bind to the ethylene receptor with a much higher affinity.[6][7] This strong, and for practical purposes, irreversible binding, competitively inhibits ethylene from binding to its receptor, thereby blocking the downstream signaling pathway.[4][8] The affinity of 1-MCP for the ethylene receptor is reported to be approximately ten times greater than that of ethylene.[6][7]

Quantitative Analysis of Receptor Binding Affinity

The interaction between a ligand and its receptor is quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor binding sites are occupied. A lower Kd value indicates a higher binding affinity. The following table summarizes the available quantitative data for the binding of ethylene and 1-MCP to plant ethylene receptors.

| Ligand | Receptor/Plant | Method | Binding Affinity Metric | Value | Reference |

| Ethylene | Arabidopsis thaliana ETR1 | Radioligand Binding Assay | Kd | 2.4 x 10⁻⁹ M | [3] |

| Ethylene | Arabidopsis thaliana ETR1 | Radioligand Binding Assay | Kd | 36 nL L⁻¹ | [8] |

| 1-MCP | Arabidopsis thaliana ETR1 | Competitive Binding Assay | IC₅₀ | 31.6 nL L⁻¹ | [8] |

| 1-MCP | Arabidopsis thaliana ERS1 | Competitive Binding Assay | IC₅₀ | 37.9 nL L⁻¹ | [8] |

| 1-MCP | Carnation (Dianthus caryophyllus) | Competitive Binding Assay | Kd | 0.5 nL L⁻¹ | [9] |

The Ethylene Signaling Pathway: A Cascade of Events

The binding of ethylene to its receptors initiates a signaling cascade that ultimately leads to changes in gene expression. In the absence of ethylene, the receptors are active and promote the activity of the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein, a Raf-like kinase.[10][11] CTR1, in turn, phosphorylates and inactivates the ETHYLENE INSENSITIVE 2 (EIN2) protein, preventing downstream signaling.[7][12]

When ethylene binds to the receptors, the receptors undergo a conformational change and become inactive.[4] This inactivation leads to the deactivation of CTR1.[10][11] As a result, EIN2 is no longer phosphorylated and is cleaved. The C-terminal fragment of EIN2 then translocates to the nucleus where it activates the transcription factors ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE proteins (EILs).[2][7] These transcription factors then regulate the expression of a host of ethylene-responsive genes, including the ETHYLENE RESPONSE FACTOR (ERF) family of transcription factors, which in turn modulate various physiological responses.[3][7]

Experimental Protocols

Radioligand Binding Assay for Ethylene

This protocol describes a method for determining the binding affinity of ethylene to its receptors expressed in a heterologous system like yeast.

Materials:

-

Yeast strain expressing the ethylene receptor of interest (e.g., Saccharomyces cerevisiae expressing Arabidopsis ETR1).

-

Yeast growth medium (e.g., YPD).

-

[¹⁴C]-Ethylene gas of known specific activity.

-

Unlabeled ethylene gas.

-

Gas-tight syringes and vials.

-

Scintillation counter and scintillation fluid.

-

Buffer for washing and resuspension (e.g., 50 mM MES, pH 6.5).

Procedure:

-

Yeast Culture: Grow the yeast culture expressing the ethylene receptor to mid-log phase in the appropriate medium.

-

Cell Harvesting and Preparation: Harvest the yeast cells by centrifugation (e.g., 5,000 x g for 10 minutes). Wash the cell pellet twice with cold wash buffer and resuspend in the same buffer to a known cell density.

-

Binding Assay Setup:

-

Total Binding: Aliquot a known volume of the yeast cell suspension into gas-tight vials. Inject a known concentration of [¹⁴C]-ethylene into the vials.

-

Non-specific Binding: In a parallel set of vials, add a large excess (e.g., 1000-fold) of unlabeled ethylene along with the [¹⁴C]-ethylene.

-

-

Incubation: Incubate the vials at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4-6 hours) with gentle agitation.

-

Separation of Bound and Free Ligand: After incubation, rapidly ventilate the vials to remove unbound [¹⁴C]-ethylene.

-

Quantification: Transfer the yeast cells to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Perform saturation binding experiments by varying the concentration of [¹⁴C]-ethylene to determine the Kd and Bmax (maximum number of binding sites) using Scatchard analysis or non-linear regression.

-

1-MCP Competition Assay

This protocol is used to determine the inhibitory concentration (IC₅₀) of 1-MCP against ethylene binding.

Procedure:

-

Follow steps 1 and 2 of the Radioligand Binding Assay protocol.

-

Competition Assay Setup:

-

Prepare a series of gas-tight vials containing the yeast cell suspension.

-

Add a constant, saturating concentration of [¹⁴C]-ethylene to all vials.

-

Add increasing concentrations of 1-MCP to the vials.

-

-

Follow steps 4-6 of the Radioligand Binding Assay protocol.

-

Data Analysis:

-

Plot the percentage of specific [¹⁴C]-ethylene binding against the logarithm of the 1-MCP concentration.

-

Determine the IC₅₀ value, which is the concentration of 1-MCP that inhibits 50% of the specific ethylene binding, by fitting the data to a sigmoidal dose-response curve.

-

Co-immunoprecipitation (Co-IP) Assay for Receptor-CTR1 Interaction

This protocol is designed to investigate the physical interaction between ethylene receptors and downstream signaling components like CTR1.[1][2]

Materials:

-

Plant tissue expressing a tagged version of the protein of interest (e.g., ETR1-FLAG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors).

-

Antibody against the tag (e.g., anti-FLAG antibody).

-

Protein A/G agarose (B213101) beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer).

-

Antibodies for western blotting (e.g., anti-FLAG and anti-CTR1).

Procedure:

-

Protein Extraction: Homogenize plant tissue in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet cell debris.

-

Immunoprecipitation:

-

Incubate the clarified lysate with the anti-tag antibody for several hours at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the tagged protein (e.g., anti-FLAG) and the suspected interacting protein (e.g., anti-CTR1). The presence of a band for CTR1 in the ETR1-FLAG immunoprecipitate indicates an interaction.

Conclusion

The structural relationship between 1-MCP and ethylene is a classic example of competitive antagonism at a hormone receptor. The higher binding affinity of 1-MCP effectively blocks ethylene perception, leading to the inhibition of ethylene-dependent physiological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate this crucial interaction and to leverage this knowledge for practical applications in agriculture and beyond. The elucidation of the ethylene signaling pathway and the mechanisms of its modulation provide a powerful toolkit for the rational design of new molecules to control plant growth and development.

References

- 1. Analysis of Ethylene Receptor Interactions by Co-immunoprecipitation Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. Analysis of Ethylene Receptor Interactions by Co-immunoprecipitation Assays. | Semantic Scholar [semanticscholar.org]

- 3. Basis for high-affinity ethylene binding by the ethylene receptor ETR1 of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Analysis of Ethylene Receptor Interactions by Co-immunoprecipitation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses | MDPI [mdpi.com]

- 8. Ethylene Perception by the ERS1 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Ethylene Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Impact of 1-Methylcyclopropene on Plant Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopropene (1-MCP) is a potent inhibitor of ethylene (B1197577) perception in plants, widely utilized in agriculture to delay the ripening of climacteric fruits and extend the shelf-life of various horticultural products.[1] Its mechanism of action involves irreversibly binding to ethylene receptors, thereby blocking the ethylene signal transduction pathway.[1][2] This blockage triggers a cascade of changes in gene expression, profoundly affecting various physiological processes, most notably those related to ripening, senescence, and stress responses. This technical guide provides an in-depth analysis of the molecular effects of 1-MCP on gene expression in plants, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanism of Action: The Ethylene Signaling Pathway

1-MCP acts as a competitive inhibitor of ethylene.[1] In the absence of ethylene, ethylene receptors, such as ETHYLENE RESPONSE 1 (ETR1) and ETHYLENE RESPONSE SENSOR 1 (ERS1), activate the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein kinase. CTR1, in turn, represses the downstream signaling component ETHYLENE INSENSITIVE 2 (EIN2). This repression prevents the translocation of the C-terminal end of EIN2 (EIN2-CEND) to the nucleus, keeping the ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE (EIL) transcription factors targeted for degradation. Consequently, ethylene-responsive genes are not transcribed.

When ethylene is present, it binds to the receptors, inactivating them and leading to the deactivation of CTR1. This allows for the cleavage and nuclear translocation of EIN2-CEND, which stabilizes EIN3/EIL transcription factors. These transcription factors then bind to the promoter regions of ethylene-responsive genes, initiating their transcription and leading to various physiological responses. 1-MCP disrupts this process by binding to the ethylene receptors and preventing the conformational change necessary for their inactivation, thus maintaining the repression of the ethylene signaling pathway.[2]

Impact on Gene Expression: A Quantitative Overview

Transcriptomic studies across various plant species have consistently demonstrated the profound impact of 1-MCP on the expression of a wide array of genes. The majority of these differentially expressed genes (DEGs) are involved in ethylene biosynthesis and signaling, cell wall modification, pigment biosynthesis, and stress responses.

Summary of Differentially Expressed Genes in Response to 1-MCP

The application of 1-MCP leads to significant changes in the transcriptome of plant tissues. The number of up- and down-regulated genes varies depending on the plant species, tissue type, developmental stage, and the concentration and duration of the 1-MCP treatment.

| Plant Species | Tissue | 1-MCP Treatment | Total DEGs | Up-regulated Genes | Down-regulated Genes | Reference |

| Tomato (Solanum lycopersicum) | Pre-climacteric Fruit | 1 ppm for 24h | 1582 | 589 | 993 | [3] |

| Tomato (Solanum lycopersicum) | Fruit (Day 1 post-treatment) | Not specified | 5683 | 3066 | 2617 | [4] |

| Kiwifruit (Actinidia chinensis) | Fruit (0 days post-treatment) | 1 µL/L for 24h | 961 (vs Ethylene) | 501 | 460 | [5][6] |

| Kiwifruit (Actinidia chinensis) | Fruit (3 days post-treatment) | 1 µL/L for 24h | 1511 (vs Ethylene) | 755 | 756 | [5][6] |

| Kiwifruit (Actinidia chinensis) | Fruit (5 days post-treatment) | 1 µL/L for 24h | 851 (vs Ethylene) | 376 | 475 | [5][6] |

| Kiwifruit (Actinidia chinensis) | Fruit (7 days post-treatment) | 1 µL/L for 24h | 755 (vs Ethylene) | 342 | 413 | [5][6] |

| Papaya (Carica papaya) | Fruit (Short-term) | 400 nL/L for 2h | 3595 | Not specified | Not specified | [7] |

| Papaya (Carica papaya) | Fruit (Long-term) | 400 nL/L for 16h | 5998 | Not specified | Not specified | [7] |

Key Gene Families Modulated by 1-MCP

1-MCP treatment significantly alters the expression of genes central to the ripening process. Below is a summary of the typical effects on key gene families.

| Gene Family | General Effect of 1-MCP | Key Genes | Plant Species Example | Reference |

| Ethylene Biosynthesis | Down-regulation | ACS (ACC synthase), ACO (ACC oxidase) | Tomato, Apple, Mango | [2][3][8] |

| Ethylene Receptors | Variable (often down-regulation) | ETR1, ETR2, ERS1 | Tomato, Mango, Apple | [2][3][8] |

| Ethylene Signaling | Down-regulation of positive regulators | CTR1, EIN2, EILs | Apple, Kiwifruit | [9][10] |

| Cell Wall Degradation | Down-regulation | Polygalacturonase (PG), Pectate Lyase (PL), Expansins | Tomato, Kiwifruit, Papaya | [5][7][11] |

| Carotenoid Biosynthesis | Down-regulation | Phytoene synthase (PSY), Lycopene β-cyclase (LCYb) | Tomato | [11][12] |

| Chlorophyll (B73375) Degradation | Down-regulation | Pheophorbide a oxygenase (PAO), Red chlorophyll catabolite reductase (RCCR) | Apple | [13] |

| Transcription Factors | Up- and Down-regulation | ERFs, MADS-box, NAC | Tomato, Kiwifruit | [3][5] |

Experimental Protocols

Reproducible and reliable results in studying the effects of 1-MCP on gene expression depend on standardized experimental protocols. The following sections outline a general workflow for such studies, synthesized from various research articles.

1-MCP Treatment Protocol

This protocol is a generalized procedure for treating fruit or vegetable samples with 1-MCP gas.[14]

Materials:

-

Airtight container (e.g., glass desiccator, sealed barrel)

-

1-MCP releasing powder (e.g., SmartFresh™)

-

Syringe for gas injection

-

Septum for gas injection port

-

Plant material (fruits, vegetables, or flowers)

Procedure:

-

Place the plant material inside the airtight container. The volume of the plant material should not exceed one-third of the container's volume to ensure proper gas circulation.[14]

-

Seal the container tightly. For enhanced sealing, plastic wrap or vacuum grease can be used.

-

Prepare the 1-MCP gas according to the manufacturer's instructions. This typically involves adding a specific amount of water or buffer to the releasing powder in a separate, smaller sealed container to generate the gas.

-

Using a gas-tight syringe, withdraw the desired volume of 1-MCP gas from the generation container.

-

Inject the 1-MCP gas into the main container holding the plant material through a septum. The final concentration of 1-MCP typically ranges from 100 nL/L to 1 µL/L, depending on the plant species and experimental goals.

-

Incubate the plant material in the sealed container for a specified period, usually between 12 to 24 hours, at a controlled temperature (e.g., 20-25°C).[14]

-

After incubation, open the container in a well-ventilated area and allow the plant material to air out for at least 2 hours to remove any residual 1-MCP gas.[14]

-

A control group of plant material should be kept under identical conditions but without the 1-MCP treatment.

-

Collect tissue samples at desired time points post-treatment, flash-freeze them in liquid nitrogen, and store them at -80°C until RNA extraction.

RNA-Sequencing (RNA-Seq) and Data Analysis Workflow

The following is a standard workflow for analyzing gene expression changes using RNA-Seq.[15][16]

1. RNA Extraction and Quality Control:

-

Extract total RNA from the frozen tissue samples using a suitable kit or protocol (e.g., Trizol-based method).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 7).

2. Library Preparation and Sequencing:

-

Prepare RNA-Seq libraries from the total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Bioinformatic Analysis:

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

-

Alignment to Reference Genome: Align the trimmed reads to the appropriate reference genome using a splice-aware aligner such as HISAT2 or STAR.

-

Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Identify differentially expressed genes between 1-MCP treated and control samples using statistical packages like DESeq2 or edgeR in R.

-

Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes and pathways.

Conclusion and Future Perspectives

This compound is a powerful tool for modulating plant physiological processes, primarily through its inhibitory effect on ethylene perception. The resulting changes in gene expression are extensive, affecting a multitude of pathways related to ripening, senescence, and stress responses. Transcriptomic analyses have provided a global view of these changes, identifying key gene families and pathways that are transcriptionally reprogrammed by 1-MCP.

Future research should focus on elucidating the cross-talk between ethylene and other hormone signaling pathways in response to 1-MCP treatment.[3] Investigating the role of epigenetic modifications, such as DNA methylation, in regulating gene expression following 1-MCP application is another promising avenue.[17] Furthermore, the application of single-cell RNA sequencing could provide unprecedented resolution in understanding the cell-type-specific responses to 1-MCP. A deeper understanding of the intricate molecular mechanisms underlying 1-MCP's effects will not only enhance its application in agriculture but also provide valuable insights for the development of novel plant growth regulators and strategies for crop improvement.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ccsenet.org [ccsenet.org]

- 5. Transcriptomic analysis of effects of this compound (1-MCP) and ethylene treatment on kiwifruit (Actinidia chinensis) ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptomic analysis reveals key factors in fruit ripening and rubbery texture caused by 1-MCP in papaya - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.sssup.it [iris.sssup.it]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptomic analysis of effects of this compound (1-MCP) and ethylene treatment on kiwifruit (Actinidia chinensis) ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transcriptomic Analysis on the Regulation of Tomato Ripening by the Ethylene Inhibitor this compound | Semantic Scholar [semanticscholar.org]

- 13. Effects of this compound (1-MCP) on the expression of genes involved in the chlorophyll degradation pathway of apple fruit during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-MCP (this compound) Treatment Protocol for Fruit or Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RNA Sequencing Best Practices: Experimental Protocol and Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-Methylcyclopropene (1-MCP) in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopropene (1-MCP) is a potent inhibitor of ethylene (B1197577) action, widely utilized in agricultural and postharvest research to delay the ripening of climacteric fruits and senescence of ornamental plants.[1] Its mechanism involves irreversibly binding to ethylene receptors, thereby blocking the ethylene signaling pathway.[1][2] This document provides detailed protocols for the preparation and application of 1-MCP in a laboratory setting, summarizes its quantitative effects on various fruit quality parameters, and illustrates the underlying signaling pathway.

Data Presentation: Quantitative Effects of 1-MCP Treatment

The application of 1-MCP significantly impacts several key physiological and biochemical parameters associated with fruit ripening. The following tables summarize the quantitative effects of 1-MCP on fruit firmness, weight loss, total soluble solids (TSS), and ethylene production across various studies.

Table 1: Effect of 1-MCP on Fruit Firmness

| Fruit | 1-MCP Concentration | Treatment Duration | Storage Conditions | % Firmness Retention vs. Control | Reference |

| Apple (various cultivars) | Not specified | Not specified | 2 °C for 150 days | Maintained a firmer texture at each time point | [3] |

| Mango (cv. Alphanso) | 2.0 µL/L | 24 hours | 20 °C | Slower decrease in firmness (from 312 to 66 gf over 33 days vs. 448 to 48 gf over 12 days in control) | [4] |

| Kiwifruit (cv. Xuxiang & Hayward) | 1.0 µL/L | Not specified | Not specified | Significantly delayed the decrease in fruit firmness | [5] |

| Pear (cv. Doyenne du Comice) | 1.0 µL/L | Not specified | Ambient temperature | Higher firmness than control during storage | [6] |

| Persimmon (cv. Bansi) | Not specified | Not specified | 25 °C | Softened slightly to 11.1N after 7 days vs. rapid decline to 7.4N within 1 day in control | [7] |

Table 2: Effect of 1-MCP on Weight Loss

| Fruit | 1-MCP Concentration | Treatment Duration | Storage Conditions | % Reduction in Weight Loss vs. Control | Reference |

| Tomato (cv. Seyit F1) | 625 and 1250 ppb | 24 hours | 20 °C, 85-90% RH for 39 days | Significantly lower weight loss | [8] |

| Mango (cv. Alphanso) | 2.0 µL/L | 24 hours | 20 °C | Lower physiological loss in weight (11.66% over 33 days vs. 15.6% over 12 days in control) | [4] |

| Pear (cv. Doyenne du Comice) | 1.0 µL/L | Not specified | Ambient temperature for 15 days | 3.9% weight loss vs. 13.3% in control | [6] |

| Fig | Not specified | Not specified | -1 °C for 30 days | Lower weight loss | [9] |

Table 3: Effect of 1-MCP on Total Soluble Solids (TSS)

| Fruit | 1-MCP Concentration | Treatment Duration | Storage Conditions | Effect on TSS | Reference |

| Mango (cv. Alphanso) | 2.0 µL/L | 24 hours | 20 °C | Gradual increase from 9.7 to 22.1 °Brix | [4] |

| Kiwifruit | 0.5 µL/L and 1.0 µL/L | Not specified | Room temperature (25 ± 1 °C) | Significantly delayed the increase of TSS | [10] |

| Papaya | 100 nL/L | 12 hours | 21-22 °C | Little effect on TSS | [11] |

| Persimmon (cv. Bansi) | Not specified | Not specified | 25 °C | Did not influence soluble solids concentrations | [7] |

Table 4: Effect of 1-MCP on Ethylene Production

| Fruit | 1-MCP Concentration | Treatment Duration | Storage Conditions | Effect on Ethylene Production | Reference |

| Tomato (cv. Seyit F1) | 625 and 1250 ppb | 24 hours | 20 °C, 85-90% RH for 39 days | Significantly lower ethylene production | [8] |

| Pear (cv. Doyenne du Comice) | 1.0 µL/L | Not specified | Ambient temperature | Greatly reduced on days 5 and 10 | [6] |

| Strawberry | 1 µL/L | Not specified | 10 °C | Reduced ethylene production | [12] |

| Persimmon (cv. Bansi) | Not specified | Not specified | 25 °C | Reduced from 0.59 to 0.04 µL·kg⁻¹·hr⁻¹ within five days | [7] |

Experimental Protocols

Protocol 1: Preparation of 1-MCP Gas Stock Solution (e.g., 1000 ppm)

This protocol describes the generation of a 1-MCP gas stock from a powder formulation for laboratory use. Commercial formulations typically contain 1-MCP as a complex with a carrier molecule like α-cyclodextrin, which releases the gas upon dissolution in water.

Materials:

-

1-MCP powder (e.g., containing 0.14% active ingredient)

-

1000 mL volumetric flask with a rubber septum

-

Syringes (10 mL and 50 mL) with needles

-

Deionized water

-

Airtight treatment chamber (e.g., desiccator, sealed container)

Procedure:

-

Carefully weigh the appropriate amount of 1-MCP powder. For a 1000 ppm stock solution in a 1000 mL flask, the amount will depend on the concentration of the active ingredient in the powder.

-

Transfer the powder into the 1000 mL volumetric flask and securely seal it with the rubber septum.

-

Using a syringe, inject a specific volume of deionized water into the flask to dissolve the powder and release the 1-MCP gas. The volume of water will depend on the manufacturer's instructions.

-

Gently swirl the flask to ensure complete dissolution of the powder.

-

Allow the gas to equilibrate within the flask. The headspace of the flask now contains the 1-MCP gas stock at the calculated concentration.

Protocol 2: Application of 1-MCP Gas to Biological Samples

This protocol outlines the procedure for treating biological samples (e.g., fruits, flowers) with a specific concentration of 1-MCP gas in an airtight chamber.

Materials:

-

1-MCP gas stock solution (from Protocol 1)

-

Airtight treatment chamber of a known volume

-

Gas-tight syringe

-

Biological samples for treatment

-

Control chamber (identical to the treatment chamber but without 1-MCP)

Procedure:

-

Place the biological samples inside the airtight treatment chamber. Ensure the chamber is not overloaded to allow for proper gas circulation.

-

Seal the chamber tightly.

-

Calculate the volume of 1-MCP gas stock required to achieve the desired final concentration in the treatment chamber using the formula: C1V1 = C2V2, where:

-

C1 = Concentration of the 1-MCP gas stock (e.g., 1000 ppm)

-

V1 = Volume of the 1-MCP gas stock to be injected (unknown)

-

C2 = Desired final concentration of 1-MCP in the chamber (e.g., 1 ppm)

-

V2 = Volume of the airtight chamber

-

-

Using a gas-tight syringe, withdraw the calculated volume (V1) of 1-MCP gas from the stock flask.

-

Inject the gas into the treatment chamber through a septum or a designated port.

-

Incubate the samples in the sealed chamber for the desired treatment duration (typically 12-24 hours) at a controlled temperature.

-

Set up a control chamber with identical samples and conditions but inject an equivalent volume of air instead of 1-MCP gas.

-

After the treatment period, open the chambers in a well-ventilated area to release the gas.

-

Proceed with post-treatment analyses of the biological samples.

Mandatory Visualizations

Ethylene Signaling Pathway and Inhibition by 1-MCP

The following diagram illustrates the ethylene signaling pathway in the absence and presence of ethylene, and the inhibitory action of 1-MCP.

Caption: Ethylene signaling pathway and the inhibitory effect of 1-MCP.